molecular formula C18H13NO4 B2603996 (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-19-4

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2603996
CAS No.: 623120-19-4
M. Wt: 307.305
InChI Key: WTEARGUOYJFNNG-YVLHZVERSA-N
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Description

(Z)-2-((2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic benzofuranone derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry as a potential building block for the development of hybrid drug candidates. Its molecular framework is related to other benzofuran-3-one compounds that have been investigated as starting materials for novel therapeutic agents against diseases such as tuberculosis, malaria, and cancer . The core structure features a benzofuran-3-one scaffold substituted with a 2-methoxybenzylidene group at the 2-position and an acetonitrile-functionalized ether at the 6-position. The synthesis of related compounds typically involves the alkylation of a 6-hydroxy-benzofuran-3-one precursor with an appropriate halide, such as propargyl bromide, in the presence of a base like potassium carbonate . The reaction conditions, including temperature, are critical for obtaining the desired product, which can be purified through crystallization from solvents such as ethyl acetate and hexane . Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery projects. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-15-5-3-2-4-12(15)10-17-18(20)14-7-6-13(22-9-8-19)11-16(14)23-17/h2-7,10-11H,9H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEARGUOYJFNNG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2-methoxybenzaldehyde.

    Attachment of the Acetonitrile Moiety: The final step involves the reaction of the intermediate compound with acetonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Key structural variations among analogs include:

  • Substituents on the benzylidene ring (e.g., methoxy, fluoro, dimethoxy).
  • Functional groups at the 6-position (acetonitrile, ester, mesylate, carboxylic acid).
Table 1: Structural and Functional Group Comparisons
Compound Name/ID Benzylidene Substituent 6-Position Functional Group Key Features
Target Compound 2-Methoxy Acetonitrile Z-configuration, planar structure
(Z)-2-((2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate () 3-Fluoro Methyl ester Electron-withdrawing fluorine, ester group
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl mesylate () 2,5-Dimethoxy Methanesulfonate (mesylate) Electron-rich, reactive leaving group
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetic acid () 3,4-Dimethoxy Carboxylic acid Increased hydrophilicity
2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile () None (no benzylidene group) Acetonitrile Simpler structure, precursor compound

Structure-Activity Relationship (SAR) Trends

  • Z-configuration : Critical for maintaining planarity, which facilitates interactions with hydrophobic pockets in biological targets.
  • Acetonitrile vs. ester/carboxylic acid : The nitrile group offers metabolic resistance compared to esters, which may hydrolyze in vivo.

Biological Activity

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile features a benzofuran core with a methoxybenzylidene substituent and an acetonitrile moiety. The presence of these functional groups is significant for its biological activity.

The biological activity of benzofuran derivatives often involves interactions with various molecular targets within biological systems. For (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives that target xanthine oxidase or cyclooxygenase.
  • Antioxidant Activity : Benzofuran derivatives can act as antioxidants, reducing oxidative stress by scavenging free radicals.

Biological Activity Overview

Research indicates that (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile exhibits various biological activities:

  • Anticancer Activity : Studies have shown that related benzofuran compounds possess cytotoxic effects against cancer cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some benzofuran derivatives have shown efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents.

Case Studies

  • Anticancer Study :
    • A recent study evaluated the cytotoxic effects of a related benzofuran derivative on human breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases .
  • Anti-inflammatory Study :
    • In an experimental model of arthritis, a similar compound reduced edema and inflammatory markers in rats. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Study :
    • A screening assay revealed that (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities Comparison

Activity TypeRelated CompoundEffectiveness (IC50/μM)Mechanism of Action
AnticancerBenzofuran Derivative A15Apoptosis induction
Anti-inflammatoryBenzofuran Derivative B20Cytokine inhibition
AntimicrobialBenzofuran Derivative C25Cell wall synthesis disruption

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile?

Answer:

  • X-ray crystallography is critical for confirming the Z-configuration and spatial arrangement. A monoclinic crystal system (space group C2/c) with unit cell parameters (e.g., a = 16.8785 Å, b = 5.4202 Å, c = 19.6107 Å, β = 91.469°) can resolve bond angles and intermolecular interactions .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) should be used to assign proton environments and verify the methoxybenzylidene and dihydrobenzofuran moieties. For example, coupling constants in ¹H NMR can confirm stereochemistry .
  • IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Basic: What synthetic strategies are effective for preparing (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile?

Answer:

  • Olefin cross-metathesis followed by intramolecular oxo-Michael addition can construct the dihydrobenzofuran core. For example, Grubbs catalysts enable selective C=C bond formation, while base conditions (e.g., K₂CO₃) promote cyclization .
  • Condensation reactions between 3-oxo-2,3-dihydrobenzofuran derivatives and 2-methoxybenzaldehyde under acidic conditions (e.g., HCl/EtOH) form the benzylidene moiety. Yields can be optimized using Dean-Stark traps to remove water .
  • Acetonitrile introduction : Nucleophilic substitution (e.g., KCN or NaCN) on a bromo- or chloroacetyl precursor at the 6-position of the benzofuran core .

Advanced: How can enantioselective synthesis be optimized to achieve high enantiomeric excess (ee) in analogs of this compound?

Answer:

  • Chiral catalysts : Use Ru-based asymmetric catalysts (e.g., Noyori-type) for hydrogenation steps or organocatalysts (e.g., proline derivatives) for Michael additions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) enhance stereochemical control .
  • HPLC monitoring : Chiral stationary phases (e.g., Chiralpak IA) quantify ee during reaction optimization .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to simulate NMR spectra (B3LYP/6-31G* level). Compare computed shifts with experimental data to identify structural mismatches .
  • Solvent effects : Incorporate solvent models (e.g., PCM for DMSO or CDCl₃) in calculations to improve accuracy .
  • Dynamic effects : For flexible moieties (e.g., methoxy groups), perform molecular dynamics simulations to account for conformational averaging .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH, temperature, and light conditions?

Answer:

  • Stress testing :
    • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • Photostability : Expose to UV light (e.g., 365 nm) and analyze photoproducts via LC-MS .
  • Statistical design : Apply a split-plot design with replicates (e.g., 4 replicates × 5 plants per treatment) to assess variability .

Advanced: How can crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

Answer:

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, C–H···O interactions in the crystal lattice may enhance thermal stability .
  • Solubility prediction : Correlate packing density (from X-ray data) with solubility profiles. High-density crystals often exhibit lower solubility .
  • Mechanical properties : Nanoindentation on single crystals reveals hardness and elasticity, which are critical for formulation .

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